2,6-Difluorostyrene
Overview
Description
2,6-Difluorostyrene, with the chemical formula C8H6F2, is an organic compound characterized by the presence of two fluorine atoms attached to the benzene ring at the 2 and 6 positions, and a vinyl group at the 1 position. This compound is a colorless to slightly yellow liquid with a boiling point of approximately 160-165 degrees Celsius and a density of about 1.3 g/mL .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluorostyrene can be synthesized through a condensation reaction involving difluorobenzene and acrylic acid or acrylate . The specific steps of the synthesis can be adjusted based on the actual conditions required for the reaction.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of advanced chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluorostyrene undergoes various types of chemical reactions, including:
Polymerization: It can be used as a monomer for the synthesis of high-performance polymer materials.
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other functional groups under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Polymerization: Catalysts such as free radicals or transition metal complexes are commonly used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Addition: Reagents such as hydrogen halides or halogens can be used in the presence of catalysts.
Major Products Formed
Polymerization: High-performance polymers with excellent thermal and chemical stability.
Substitution: Various substituted derivatives of this compound.
Addition: Addition products with halogens or other functional groups attached to the vinyl group.
Scientific Research Applications
2,6-Difluorostyrene has several applications in scientific research, including:
Chemistry: Used as a monomer for the synthesis of polymers with unique properties.
Biology: Employed as a fluorescent probe for drug delivery and cell imaging due to its fluorescent properties.
Medicine: Potential use in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2,6-difluorostyrene involves its interaction with various molecular targets and pathways. For instance, in polymerization reactions, the vinyl group undergoes radical or catalytic polymerization to form long polymer chains. In biological applications, its fluorescent properties allow it to act as a probe, interacting with specific cellular components to provide imaging or delivery functions .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorostyrene: Similar structure but with fluorine atoms at the 2 and 4 positions.
2,5-Difluorostyrene: Fluorine atoms at the 2 and 5 positions.
3,5-Difluorostyrene: Fluorine atoms at the 3 and 5 positions.
Uniqueness
2,6-Difluorostyrene is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and the properties of the polymers formed from it. The 2 and 6 positions provide a distinct electronic environment that can affect the compound’s behavior in chemical reactions and its applications in various fields .
Properties
IUPAC Name |
2-ethenyl-1,3-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHOANYKPCNYMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380855 | |
Record name | 2,6-Difluorostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207226-37-7 | |
Record name | 2,6-Difluorostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluorostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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